molecular formula C12H19NO2 B2965349 Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate CAS No. 2287263-50-5

Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate

Cat. No. B2965349
CAS RN: 2287263-50-5
M. Wt: 209.289
InChI Key: FKIWUTFDOZMLDM-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate, also known as LY2979165, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. 1.1]pentanyl)acetate.

Mechanism of Action

The exact mechanism of action of Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and norepinephrine. It has also been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes, including apoptosis and cell survival.
Biochemical and Physiological Effects
Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including Alzheimer's disease and cancer.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate is its potential therapeutic applications in various fields of medicine. However, there are also limitations to its use in lab experiments. For example, its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, its synthesis method is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.

Future Directions

Despite the limitations, Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate has shown promise as a potential therapeutic agent in various fields of medicine. Future research should focus on further elucidating its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, studies should be conducted to determine the optimal dosage and administration method for maximum efficacy. Finally, efforts should be made to develop more efficient and cost-effective synthesis methods to increase its availability for research purposes.

Synthesis Methods

The synthesis of Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate involves a multistep process that starts with the reaction of 3-cyclobutyl-1-bicyclo[1.1.1]pentane with ethyl chloroacetate to form ethyl 2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate. This intermediate is then converted to the final product by reacting it with methylamine in the presence of a palladium catalyst.

Scientific Research Applications

Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been investigated as a potential treatment for Alzheimer's disease and other cognitive disorders. In psychiatry, it has been studied for its antidepressant and anxiolytic effects. In oncology, it has shown promise as a potential anticancer agent.

properties

IUPAC Name

methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-15-10(14)9(13)12-5-11(6-12,7-12)8-3-2-4-8/h8-9H,2-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIWUTFDOZMLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC(C1)(C2)C3CCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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